Oxo(oxoauriooxy)gold

Description

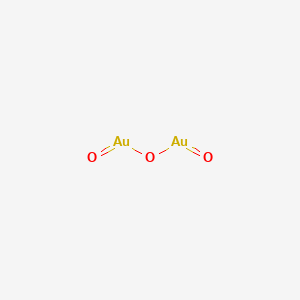

Structure

2D Structure

Properties

IUPAC Name |

oxo(oxoauriooxy)gold | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXXODKTLDKCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Au]O[Au]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.931 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Spectroscopic Analysis of Oxo Oxoauriooxy Gold

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within gold compounds. These methods are particularly effective in identifying ligand coordination, functional groups, and determining the core structure of complex molecules.

Infrared (IR) Spectroscopy for Ligand Coordination and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and understanding the coordination environment of gold compounds. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

In the context of gold(III) oxide, IR spectroscopy can help in identifying the Au-O stretching and bending vibrations. Studies on related gold compounds have provided a framework for interpreting these spectra. For instance, in gold(III) complexes with organic ligands, the coordination of the ligand to the gold center can be monitored by shifts in the vibrational frequencies of the ligand's functional groups.

Research on glass ceramics doped with Au2O3 has utilized IR spectroscopy to observe structural changes within the glass network. arxiv.orgarxiv.org For example, the introduction of Au2O3 can lead to the formation of [SeO3]2- structural groups, which act as modifiers within the glass matrix. arxiv.org The IR spectra in such studies reveal variations in the intensities of vibrational groups corresponding to these structural changes. arxiv.org

Furthermore, IR spectroscopy has been used to characterize the adsorption of molecules onto gold surfaces. For instance, the interaction of nitrous oxide (N2O) with cationic gold clusters has been studied using IR action spectroscopy, providing insights into the binding motifs of N2O on gold. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Au-O Stretch | 500 - 700 | Indicates the presence of gold-oxygen bonds. universiteitleiden.nlacs.org |

| O-H Stretch (in hydrated forms) | 3200 - 3600 | Suggests the presence of water of hydration or hydroxyl groups. libretexts.org |

| Ligand-specific vibrations | Variable | Shifts in these bands upon coordination provide information about the ligand's binding to the gold center. |

Raman Spectroscopy for Metal-Ligand Vibrations and Core Structure Determination

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and is particularly sensitive to metal-ligand vibrations. This technique is crucial for determining the core structure of gold compounds.

For gold(III) oxide, Raman spectroscopy has been employed to study its vibrational properties. The Raman spectra of Au2O3 typically show bands corresponding to Au-O vibrations. universiteitleiden.nl For instance, in situ Surface-Enhanced Raman Spectroscopy (SERS) studies have identified a broad signal around 580 cm⁻¹ related to the Au-O vibration of gold surface oxide. universiteitleiden.nl The broadness of this band suggests a variety of surface oxide structures with different coordination geometries and hydration states. universiteitleiden.nl

In alkaline media, the stretching frequency of Au-OH has been observed at approximately 425 cm⁻¹, shifting to higher frequencies with increasing positive potential, indicating the formation of gold surface oxides. universiteitleiden.nl Furthermore, studies on the electrochemical oxygen evolution reaction on gold have utilized SERS to identify different oxide species, such as α-oxide and β-oxide (Au(OH)3), which form under different pH conditions. acs.org The ν(Au–OH) vibration of Au(OH)3 has been observed at 635 cm⁻¹. acs.org

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~580 | Au-O vibration of gold surface oxide | universiteitleiden.nl |

| ~425 | Au-OH stretching in alkaline media | universiteitleiden.nl |

| 635 | ν(Au–OH) vibration of Au(OH)3 | acs.org |

| 613-617 | ν(Au–OH) vibration at higher oxidation potentials | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. While the direct NMR observation of the ¹⁹⁷Au nucleus is challenging due to its large quadrupole moment, NMR studies of other nuclei within gold complexes provide invaluable structural information. acs.orgnih.gov It is important to note that the poor solubility of Oxo(oxoauriooxy)gold (Au2O3) in common NMR solvents makes direct solution-state NMR analysis of this specific compound impractical. However, the principles of NMR spectroscopy are widely applied to soluble organogold complexes and related compounds, providing a basis for understanding how this technique can be used to characterize gold-containing molecules.

¹H and ¹³C NMR for Organic Ligand Characterization

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic ligands attached to a gold center. The chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra provide detailed information about the structure, connectivity, and environment of the atoms within the organic framework.

In the study of organogold complexes, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compounds. For example, in gold(III) complexes with ligands such as 2-(1-ethylbenzyl)pyridine, the coordination of the pyridine (B92270) nitrogen to the gold center leads to significant deshielding of specific protons in the ¹H NMR spectrum. mdpi.com Similarly, the ¹³C NMR spectrum can identify the metalated carbon atom in cyclometalated complexes. mdpi.com

The fluxional behavior of certain organogold compounds in solution can also be studied using variable-temperature NMR. researchgate.net For instance, cyclopentadienylgold compounds have been shown to be fluxional in solution based on their ¹H and ¹³C NMR spectra. researchgate.net

| Technique | Information Obtained | Example Application |

| ¹H NMR | Proton environment, connectivity (via J-coupling), and stereochemistry. | Characterization of organogold(I) complexes, showing distinct signals for aromatic and aliphatic protons. |

| ¹³C NMR | Carbon skeleton, identification of functional groups, and coordination-induced shifts. | Identification of the metalated carbon in cyclometalated gold(III) complexes. mdpi.comnih.gov |

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F, ³¹P NMR) for Specific Nuclei Probing

Heteronuclear NMR spectroscopy provides direct information about nuclei other than ¹H and ¹³C, which can be crucial for understanding the coordination chemistry of gold complexes.

³¹P NMR: This is a particularly powerful technique for studying gold-phosphine complexes. The chemical shift of the phosphorus signal is highly sensitive to the coordination environment of the phosphorus atom and the oxidation state of the gold center. For instance, the ³¹P NMR spectra of gold(I)-phosphine complexes typically show sharp singlets, and changes in this chemical shift can indicate ligand exchange or redox reactions. acs.org

¹⁹F NMR: For gold complexes containing fluorinated ligands, ¹⁹F NMR is an essential characterization tool. The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide detailed information about the electronic environment of the fluorine atoms. This technique has been used to characterize tris(pentafluorophenyl)gold(III) derivatives, where distinct signals are observed for the ortho, meta, and para fluorine atoms. uchile.cl

¹⁵N NMR: While less common, ¹⁵N NMR can provide insights into the coordination of nitrogen-containing ligands to gold. Diffusion NMR measurements on cationic gold(I) complexes have utilized ¹⁵N chemical shifts for characterization. mdpi.com

| Nucleus | Significance | Typical Chemical Shift Range (ppm) | Example |

| ³¹P | Probing the electronic environment of phosphine (B1218219) ligands. | 30 - 50 | A sharp singlet observed for gold(I)-phosphine complexes. uchile.cl |

| ¹⁹F | Characterizing fluorinated ligands. | -110 to -170 | Distinct multiplets for ortho, meta, and para fluorines in C₆F₅ groups. uchile.clthieme-connect.de |

| ¹⁵N | Investigating the coordination of nitrogen-containing ligands. | Referenced to CH₃NO₂ | Used in the characterization of cationic gold(I) complexes. mdpi.com |

Multidimensional NMR Techniques (e.g., COSY, HMQC) for Complex Spectral Assignment

Multidimensional NMR techniques are indispensable for assigning complex NMR spectra and elucidating the detailed structure of intricate molecules. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar couplings between protons, allowing for the tracing of proton networks within a molecule. This is crucial for assigning protons in complex organic ligands. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of a heteronucleus (e.g., ¹³C) with directly attached protons. numberanalytics.comresearchgate.net This is a powerful tool for assigning carbon signals in a ¹³C NMR spectrum based on the assignments of their attached protons. mdpi.commdpi.com For instance, ¹H-¹³C HSQC spectra have been used to complete the characterization and assignment of all ¹³C NMR data for gold(III) complexes. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between a heteronucleus and protons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. mdpi.comresearchgate.net

The application of these multidimensional NMR techniques has been demonstrated in the characterization of various gold complexes, including gold nanoparticles with organic capping agents and complex organogold compounds. mdpi.comresearchgate.netnsf.gov

| Technique | Correlation | Application in Gold Chemistry |

| COSY | ¹H - ¹H (through-bond) | Establishing proton connectivity in organic ligands of gold complexes. mdpi.com |

| HSQC/HMQC | ¹H - ¹³C (one-bond) | Assigning carbon signals based on attached proton signals in organogold compounds. mdpi.comnumberanalytics.comresearchgate.net |

| HMBC | ¹H - ¹³C (multiple-bond) | Determining long-range connectivity and identifying quaternary carbons in complex gold complexes. mdpi.comresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns that occur when energetically unstable molecular ions break apart. gbiosciences.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing large or thermally fragile molecules. nih.gov In the context of gold compounds, ESI-MS has been employed to probe microsolvated clusters of gold chloride and to characterize the reactions of gold complexes with proteins and peptides. researchgate.netrsc.org

For the study of inorganic clusters like gold oxides, ESI-MS, often coupled with guided-ion-beam technology, allows for the investigation of cluster distribution and reactivity. researchgate.net Research on gold oxide cluster cations (AuₓOᵧ⁺) has provided insight into their formation and fragmentation. For instance, gold oxide clusters with one to four gold atoms have been produced and their reactivity studied. Collision-induced dissociation (CID) is used to induce fragmentation, revealing information about the stability and bonding within the clusters. researchgate.net A common fragmentation pathway observed is the collisional loss of molecular oxygen (O₂), indicating the relative weakness of the gold-oxygen bonds under these conditions. researchgate.net

Table 1: ESI-MS Fragmentation Data for Selected Gold Oxide Cluster Cations

| Precursor Ion | Observed Fragmentation Pathway | Product Ion | Reference |

|---|---|---|---|

| Au₂O₃⁺ | Collisional loss of O₂ | Au₂O⁺ | researchgate.net |

| Au₂O₅⁺ | Collisional loss of O₂ | Au₂O₃⁺ | researchgate.net |

| Au₃O₂⁺ | Collisional loss of O₂ | Au₃⁺ | researchgate.net |

| Au₄O₂⁺ | Collisional loss of O₂ | Au₄⁺ | researchgate.net |

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline material, one can deduce the crystal structure, including lattice parameters and atomic positions. acs.org

Crystalline Au₂O₃ has been successfully characterized using X-ray crystallography. wikipedia.org It crystallizes in the orthorhombic space group Fdd2. materialsproject.orgosti.gov The structure reveals that gold atoms are in a +3 oxidation state (Au³⁺) and are bonded in a rectangular see-saw or square planar geometry to four oxygen atoms. wikipedia.orgmaterialsproject.orgosti.gov The structure contains two distinct types of oxygen sites: one where oxygen is bonded to two gold atoms, and another where it is bonded to three. materialsproject.orgosti.gov The Au-O bond distances vary, ranging from approximately 1.93 to 2.11 picometers. wikipedia.orgosti.gov The preparation of crystalline Au₂O₃ for such studies can be achieved by heating amorphous hydrated gold(III) oxide with perchloric acid and an alkali metal perchlorate (B79767) in a sealed quartz tube at high temperature and pressure. wikipedia.org

Table 2: Crystallographic Data for this compound (Au₂O₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgmaterialsproject.org |

| Space Group | Fdd2 (No. 43) | wikipedia.orgmaterialsproject.org |

| Lattice Constants (Experimental) | a = 12.83 Å, b = 10.52 Å, c = 3.84 Å | sonar.ch |

| Lattice Constants (Calculated) | a = 13.06 Å, b = 10.68 Å, c = 4.04 Å | sonar.ch |

| Au³⁺ Coordination Geometry | Rectangular see-saw / Square planar | wikipedia.orgmaterialsproject.org |

| Au-O Bond Distance Range | 193 - 207 pm | wikipedia.org |

X-ray Absorption Spectroscopy (XANES and EXAFS) for Electronic and Local Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. ornl.gov It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

XANES provides information on the oxidation state and coordination geometry by analyzing electronic transitions. For gold compounds, the Au L₃-edge is often studied. researchgate.net The XANES spectrum of Au₂O₃ exhibits a prominent "white line" feature, a strong peak at the absorption edge, which is characteristic of the Au(III) oxidation state due to electronic transitions to unfilled 5d orbitals. researchgate.netresearchgate.net This feature is absent in the spectrum of metallic Au(0), making XANES an excellent tool for monitoring the reduction of Au₂O₃ to metallic gold. researchgate.netscispace.com

EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com For Au₂O₃, EXAFS analysis can distinguish between Au-O and Au-Au scattering paths. researchgate.net This has been used to confirm the presence of oxygen neighbors in gold nanoparticles and to characterize the structure of amorphous gold oxide films. ucf.edudesy.de Studies have shown that the coordination number of Au-O scatterers can be determined, providing insight into the size and structure of oxide domains. researchgate.net

Electron Microscopy Techniques for Nanoscale Morphology and Distribution

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopes. They are indispensable for visualizing the morphology, size, and distribution of materials at the nanoscale.

AC-HAADF-STEM is an advanced imaging technique that provides atomic-resolution images with contrast highly sensitive to the atomic number (Z-contrast). jeol.com In this method, a focused electron beam is scanned across the sample, and electrons scattered at high angles are collected by an annular detector. jeol.com Heavier elements scatter more strongly to high angles and thus appear brighter in the image. nih.gov

This makes HAADF-STEM exceptionally well-suited for identifying and characterizing heavy metal nanoparticles, such as gold, on a support or within a matrix. nih.govoup.com The use of aberration correctors minimizes lens imperfections, allowing the electron probe to be focused to sub-ångström dimensions, which enables the imaging of individual atoms and atomic columns. york.ac.ukimr.ac.cn For this compound, this technique can be used to directly visualize the distribution and morphology of Au₂O₃ nanoparticles, identify the arrangement of gold atoms in clusters, and study the interface between the oxide and a support material with atomic precision. oup.comimr.ac.cn

Thermal Analysis for Material Stability and Decomposition Pathways

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition pathways of materials like Au₂O₃.

2Au₂O₃(s) → 4Au(s) + 3O₂(g) vulcanchem.com

Studies using TGA and Temperature Programmed Decomposition (TPD) have investigated the kinetics of this process. desy.de The thermal stability of Au₂O₃ is significantly influenced by its structure. Crystalline Au₂O₃ is more stable than its amorphous counterpart, with its peak oxygen evolution temperature being approximately 50 K higher. desy.de The presence of hydration also decreases the thermal stability. desy.de The activation energy for oxygen evolution from crystalline Au₂O₃ has been determined to be significantly higher than that for the amorphous form, reflecting the additional energy required to overcome the lattice energy of the crystal. desy.de Some studies suggest a complex decomposition process that may involve a gold(III) oxide-hydroxide (AuOOH) intermediate, especially when starting from a hydrated sample. vulcanchem.com

Table 3: Thermal Decomposition Properties of this compound (Au₂O₃)

| Property | Crystalline Au₂O₃ | Amorphous/Commercial Au₂O₃ | Reference |

|---|---|---|---|

| Decomposition Temperature | ~298 °C | ~160 °C | wikipedia.orgamericanelements.com |

| Temperature of 50% Decomposition (T₅₀%) | ~610 K (337 °C) | ~560 K (287 °C) | desy.de |

| Activation Energy for O₂ Evolution | 204 kJ/mol | 165 kJ/mol | desy.de |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. For this compound, TGA reveals that its stability is highly dependent on its form, particularly its crystallinity and hydration state. desy.de Commercial powders are often amorphous and hydrated, containing approximately 1.5 water molecules per Au₂O₃ unit. desy.de

The decomposition process involves the release of water followed by the evolution of oxygen, resulting in elemental gold. cymitquimica.comdesy.de Studies show that the decomposition of Au(III) to metallic Au(0) occurs in a single step, with no evidence for a stable intermediate gold oxide like Au₂O. desy.deresearchgate.net

Research findings indicate that crystalline Au₂O₃ is more thermally stable than its amorphous, hydrated counterpart. The decomposition temperature for the crystalline form is approximately 50 K higher than for the amorphous material. desy.de Loosely bound water and hydroxide (B78521) groups in hydrated samples are typically released at temperatures below 420 K (147 °C). desy.de The primary decomposition, the release of oxygen, occurs at higher temperatures. desy.de For instance, one study notes decomposition beginning at 160 °C (433 K), while another reports the temperature of 50% decomposition (T₅₀%) for amorphous Au₂O₃ at approximately 560 K (287 °C) and for crystalline Au₂O₃ at 610 K (337 °C). americanelements.comdesy.de

Kinetic analysis of the decomposition provides the activation energy (Ea) for oxygen evolution, a key parameter for understanding the reaction barrier. These values also reflect the higher stability of the crystalline structure.

Table 1: Thermogravimetric Analysis Data for Different Forms of this compound

| Sample Form | Decomposition Event | Temperature Range | Activation Energy (Ea) for O₂ Evolution | Final Product | Reference |

| Amorphous Hydrated Au₂O₃ | Water Release | < 420 K (< 147 °C) | N/A | Anhydrous Au₂O₃ | desy.de |

| Amorphous Hydrated Au₂O₃ | Oxygen Release (Decomposition) | T₅₀% ≈ 560 K (287 °C) | 165 kJ/mol | Elemental Gold (Au) | desy.de |

| Crystalline Au₂O₃ | Oxygen Release (Decomposition) | T₅₀% ≈ 610 K (337 °C) | 204 kJ/mol | Elemental Gold (Au) | desy.de |

UV-Visible Spectroscopy for Solution Stability and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of this compound in solution and monitoring its stability. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the compound.

A solution containing gold(III) ions, such as from dissolving Au₂O₃ in concentrated acids like hydrochloric acid, exhibits characteristic absorption bands in the UV region. Specifically, aqueous solutions of Au(III) complexes, such as octahedral Au-chloride complexes, show a typical absorption band around 300 nm. researchgate.net This absorption is attributed to ligand-to-metal charge transfer (LMCT) electronic transitions in the d orbitals of the Au³⁺ ion. researchgate.netnih.gov The precise position and intensity of this peak can vary depending on the specific ligands coordinated to the gold center. nih.gov

UV-Vis spectroscopy is also exceptionally useful for assessing the stability of Au(III) solutions. The decomposition of Au(III) species in a solution often leads to the formation of elemental gold nanoparticles (AuNPs). researchgate.net The formation of these nanoparticles introduces a new, distinct optical feature known as Localized Surface Plasmon Resonance (LSPR). cytodiagnostics.com

For spherical gold nanoparticles, the LSPR manifests as a strong absorption peak in the visible range, typically between 500 and 600 nm. cytodiagnostics.com The appearance of this LSPR peak is a clear indicator of the reduction of Au(III) to Au(0) and the subsequent nucleation of nanoparticles, thus signaling the instability of the original Au(III) solution. cytodiagnostics.com Furthermore, changes in the LSPR peak, such as a shift to longer wavelengths (a red-shift) and peak broadening, can indicate an increase in nanoparticle size or their aggregation, providing further information on the kinetics of the decomposition process. cytodiagnostics.com Therefore, by monitoring the UV-Vis spectrum over time, one can track both the disappearance of the Au(III) signature and the emergence and evolution of the nanoparticle LSPR peak.

Table 2: UV-Visible Spectral Features for Gold Species in Solution

| Species | Key Spectral Feature | Wavelength Range | Associated Process | Significance | Reference |

| Au(III) Ions (e.g., in acid) | Absorption Band | ~300 nm | Electronic Transitions (d-d or LMCT) | Characterization of the Au(III) state | researchgate.net |

| Gold Nanoparticles (AuNPs) | Localized Surface Plasmon Resonance (LSPR) | 500 - 600 nm | Collective oscillation of surface electrons | Indicates formation of elemental gold from Au(III) decomposition | cytodiagnostics.com |

| Aggregating AuNPs | Red-shift and broadening of LSPR peak | > 550 nm | Increase in particle size or aggregation | Monitors the progression of solution instability | cytodiagnostics.com |

Theoretical and Computational Chemistry Approaches for Oxo Oxoauriooxy Gold

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of many-body systems. It has been successfully applied to study gold oxides, providing detailed information about their atomic and electronic structures. aps.org

DFT calculations are employed to determine the most stable geometric arrangements of atoms in a molecule, a process known as geometry optimization. For gold(III) oxide, DFT studies have been used to obtain the equilibrium geometry by minimizing the total energy, often starting from experimental crystal structures. aps.orgresearchgate.net These calculations reveal that the orthorhombic unit cell of Au₂O₃ is composed of a network of AuO₄ units. aps.orgresearchgate.net Within these units, gold atoms are bonded to four oxygen atoms in a configuration that deviates slightly from an ideal square planar geometry due to out-of-plane distortions. aps.orgresearchgate.net

There are two distinct types of oxygen atoms within the Au₂O₃ structure. One type is bonded to two gold atoms, shared between two AuO₄ units, while the other type is bonded to three gold atoms, connecting three AuO₄ units. aps.orgresearchgate.net DFT calculations have also been instrumental in studying the formation of linear O-Au-O structures on gold surfaces, which are found to be highly stable. nih.gov The optimization of molecular structures is a critical step in computational chemistry, with various methods and basis sets available to achieve reliable geometries. aip.org

Table 1: Optimized Geometrical Parameters for Au₂O₃ from DFT Calculations

| Parameter | Description | Value |

| Crystal System | The crystal system of Au₂O₃. | Orthorhombic aps.orgresearchgate.net |

| Space Group | The space group of the Au₂O₃ crystal structure. | Fdd2 materialsproject.org |

| Au-O Bond Distances | Range of bond lengths between gold and oxygen atoms. | 1.96-2.07 Å materialsproject.org |

| Au Coordination | The coordination geometry around the Au³⁺ ion. | Rectangular see-saw-like materialsproject.org |

| O Coordination (Site 1) | The coordination geometry around the first type of O²⁻ ion. | Water-like (bonded to two Au³⁺) materialsproject.org |

| O Coordination (Site 2) | The coordination geometry around the second type of O²⁻ ion. | Trigonal non-coplanar (bonded to three Au³⁺) materialsproject.org |

This table is populated with data from computational studies and may not represent all experimentally observed values.

Theoretical vibrational frequency calculations are a key component of computational chemistry, allowing for the prediction and interpretation of infrared (IR) and Raman spectra. For gold oxides, DFT calculations have been used to determine the normal vibrational modes. aps.org These calculations predict that the highest energy vibrational mode related to oxygen is slightly higher in Au₂O₃ compared to gold(I) oxide (Au₂O). aps.org

Such theoretical spectra are crucial for assigning experimental spectroscopic features. For instance, DFT calculations have helped to attribute specific vibrational frequencies to Au-OH species in different surface geometries, such as bridge and on-top sites. acs.org The combination of experimental IR spectroscopy with DFT calculations has been successfully used to interpret the vibrational spectra of various gold cluster complexes. rsc.orgnih.gov

Understanding the electronic structure of a compound is fundamental to predicting its reactivity. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. researchgate.net For gold clusters, the HOMO-LUMO gap is an important parameter for assessing their electronic stability, with a larger gap indicating greater stability. tandfonline.com

Studies on Au₂O₃ have shown that it is a semiconductor. aps.orgresearchgate.net The stability of Au₂O₃ is attributed to a significant hybridization of Au 5d and O 2p states throughout the valence-band region. aps.org The analysis of molecular orbitals reveals that for gold clusters, the energy states at and near the HOMO and LUMO are predominantly contributed by the s orbitals. tandfonline.com Charge distribution analysis, often performed using methods like Mulliken population analysis, helps in understanding charge transfer between atoms, which is crucial in catalysis. mdpi.com For instance, in gold clusters deposited on α-Fe₂O₃, electrons are transferred from the gold cluster to the oxide surface. nih.gov

Table 2: Electronic Properties of Gold-Containing Systems from DFT Calculations

| System | Property | Finding | Source |

| Au₂O₃ | Electronic Nature | Semiconductor | aps.orgresearchgate.net |

| Au₂O₃ | Stability Factor | Greater hybridization of Au 5d and O 2p states | aps.org |

| Auₙ clusters | HOMO-LUMO Gap | Larger gap for even-numbered clusters indicates higher stability | tandfonline.com |

| Auₙ clusters | Dominant Orbitals at Frontier | s orbital contribution is predominant at HOMO and LUMO levels | tandfonline.com |

| Au/α-Fe₂O₃ | Charge Transfer | Electrons transfer from Au cluster to the α-Fe₂O₃ surface | nih.gov |

This table summarizes key findings from various theoretical studies.

The spin state of a metal ion can significantly influence the reactivity of a complex. mdpi.com High-spin states, with more electrons in antibonding orbitals, generally lead to weaker metal-ligand bonds compared to low-spin states. mdpi.com Computational methods are essential for determining the relative energies of different spin states and understanding their role in reaction mechanisms. nih.gov

For transition metal complexes, accurately predicting spin-state energetics is a known challenge for quantum chemistry. nih.govresearchgate.net The choice of the DFT functional can have a strong impact on the calculated relative energies of spin states. researchgate.net In the context of gold catalysis, understanding the spin state can be crucial for elucidating reaction pathways, as reactions can proceed through different spin surfaces, a concept known as two-state reactivity. rsc.org

Analysis of Electronic Structure: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical molecular dynamics to study the time evolution of a system. aip.org This approach allows for the investigation of dynamic processes, such as the formation and breaking of chemical bonds, under realistic temperature and pressure conditions. nih.govpnnl.gov

AIMD simulations have been instrumental in understanding the dynamic behavior of gold catalysts. For example, they have revealed a dynamic single-atom catalytic mechanism for CO oxidation on ceria-supported gold clusters, where a transient Au⁺–CO species plays a key role. nih.gov These simulations have also shown that ultrasmall gold clusters can become disordered and undergo vigorous structural rearrangements under reaction conditions, which is believed to enhance their catalytic activity. pnas.org Furthermore, AIMD has been used to study oxygen-driven surface restructuring on gold surfaces, showing the formation of dynamic -(Au-O)- chain structures. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a vital tool for elucidating complex reaction mechanisms and mapping out the corresponding energy landscapes. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine reaction pathways and activation barriers. acs.orgresearchgate.net

DFT calculations are frequently used to explore potential energy diagrams for reactions catalyzed by gold. acs.org For instance, the mechanism of CO oxidation on gold clusters has been extensively studied, with computational models helping to identify the rate-determining steps. acs.org These studies have also explored the role of various intermediates, such as Au(μ-O)Au and Au–O–O–Au moieties, in oxygen activation. rsc.org Computational approaches have also been applied to understand the role of ligands in stabilizing reactive gold intermediates and to correlate calculated activation barriers with experimental yields in gold-catalyzed organic reactions. acs.org

Machine Learning Applications in Predicting Metal-Oxo Formation and Reactivity

The application of machine learning (ML) to predict the properties of transition metal complexes, including metal-oxo species, is a rapidly advancing field that holds promise for accelerating the discovery of new catalysts. rsc.org While specific ML models exclusively trained on Oxo(oxoauriooxy)gold are not widely documented, the established methodologies for other metal-oxo systems are directly relevant and provide a framework for future studies on gold-based compounds.

Research in this area has successfully utilized ML models to forecast metal-oxo formation energies across various metals, oxidation states, and spin states. acs.orgmit.eduacs.orgresearchgate.net Techniques such as kernel ridge regression (KRR) and artificial neural networks (ANN) have been prominent. acs.org These models are trained on large datasets generated from quantum mechanical calculations, primarily Density Functional Theory (DFT). mit.edu For input, the models use features tailored for inorganic chemistry, which go beyond simple connectivity to include electronic and structural properties. acs.org

A key finding from these ML studies on first-row transition metal-oxo complexes is the ability to predict formation energies with high accuracy, often achieving mean absolute errors (MAEs) of 4–5 kcal/mol. acs.org Analysis of the feature importance within these models has revealed that non-local, electronic properties of the surrounding ligands are dominant in determining the oxo formation energy. mit.eduacs.org This contrasts with other properties like spin-state, where local features of the metal center are more critical. mit.edu

ML models have also been used to screen vast theoretical catalyst spaces, containing tens of thousands of potential candidates, to identify novel complexes with desirable properties. acs.orgmit.edu This high-throughput screening can uncover unexpected structure-property relationships and exceptions to established chemical intuition. mit.edu For instance, ML has revealed weak correlations between the energy of frontier orbitals—a traditional descriptor of reactivity—and the actual metal-oxo formation energy, suggesting that new design rules can be discovered through these data-driven approaches. acs.org In one such study, ML analysis identified oxide formation enthalpy as a key predictor for catalytic performance, leading to the identification of gold (Au) as an outstanding bifunctional catalyst candidate for oxygen evolution and reduction reactions. rsc.org

Beyond catalyst discovery, the electrochemical formation and reduction of gold oxide has been employed in physical reservoir computing, a specialized area of machine learning. rsc.org In this application, the nonlinear dynamics and short-term memory inherent in the gold oxide formation process are harnessed for information processing, demonstrating a novel use of the compound's reactive properties. rsc.org

Table 1: Machine Learning Model Performance for Metal-Oxo Formation Energy Prediction Data derived from studies on first-row transition metal-oxo complexes, applicable as a methodology for this compound.

| Model Type | Input Features | Target Property | Mean Absolute Error (MAE) | Source |

| Kernel Ridge Regression (KRR) | Connectivity-only tailored for inorganic chemistry | Metal-oxo formation energy | 4–5 kcal/mol | acs.org |

| Artificial Neural Network (ANN) | Connectivity-only tailored for inorganic chemistry | Metal-oxo formation energy | 4–5 kcal/mol | mit.eduacs.org |

Elucidation of Stability and Reactivity Descriptors from Computational Data

Computational chemistry, particularly DFT, has been instrumental in elucidating the fundamental properties that govern the stability and reactivity of this compound. These studies provide key descriptors that can be used to predict its behavior in various chemical environments.

First-principles DFT calculations have established that Au₂O₃ is a semiconductor and is thermodynamically more stable than other gold oxides like Au₂O, which is considered metastable. researchgate.net The calculated heat of formation for Au₂O₃ is approximately -0.519 eV per stoichiometric unit, indicating an exothermic process. researchgate.netsonar.ch This stability is attributed to the significant hybridization between the gold 5d and oxygen 2p electronic states throughout the valence band region. researchgate.net

The thermal stability of Au₂O₃ has been shown to be dependent on its physical properties, such as nanoparticle size and the nature of the support material. ucf.edu For instance, gold oxide on a reducible support like titanium dioxide (TiO₂) exhibits lower stability compared to when it is on a less reactive support like silicon dioxide (SiO₂). ucf.edu On SiO₂, the Au₂O₃ shell on smaller nanoparticles (NPs) shows slightly higher thermal stability at low temperatures compared to larger NPs. ucf.edu

Several descriptors have been identified from computational data to characterize the structure and reactivity of gold oxides. These can be categorized as follows:

Thermodynamic Descriptors: The heat of formation is a primary descriptor of stability. researchgate.net

Electronic Structure Descriptors: The electronic band gap, density of states (DOS), and the degree of orbital hybridization are crucial. DFT calculations predict a band gap for Au₂O₃, confirming its semiconducting nature. researchgate.nethpstar.ac.cn Bader charge analysis is another tool used to quantify the oxidation state of the gold atoms, which has been computationally predicted to be +3 in Au₂O₃ and even +4 in a theoretical compressed AuO₂ compound. hpstar.ac.cnntnu.no

Geometric Descriptors: Parameters such as metal-oxygen bond lengths are fundamental inputs for computational models. researchgate.net However, studies on related gold(III) complexes advise against relying solely on bond distances to assess reactivity, as the trans-influence of ligands—an electronic effect—also plays a a significant role. uea.ac.uk

Vibrational Descriptors: The calculated vibrational frequencies of the Au-O bonds can provide insight into bond strength and stability. The highest-energy, oxygen-related normal vibrational mode is calculated to be slightly higher in Au₂O₃ compared to Au₂O. researchgate.net

To enable larger-scale simulations of processes like oxidation or catalysis that are computationally prohibitive for DFT, reactive force fields (ReaxFF) have been developed. These force fields are parameterized using a dataset of DFT-derived properties, including the heats of formation and equations of state for bulk Au₂O₃ and Au₂O, as well as the chemisorption energies of oxygen on gold surfaces. This approach bridges the gap between quantum mechanical accuracy and the length and time scales required to simulate complex reactive events.

Table 2: Computed Properties and Descriptors for this compound (Au₂O₃)

| Property/Descriptor | Computational Method | Calculated Value | Significance | Source |

| Heat of Formation | DFT-GGA | -0.519 eV | Indicates thermodynamic stability | researchgate.netsonar.ch |

| Electronic Type | DFT-GGA | Semiconductor | Defines electronic behavior | researchgate.net |

| Band Gap | DFT-GGA | ~0.85 eV | Quantifies semiconducting nature | hpstar.ac.cn |

| Primary Stability Factor | DFT-GGA | Hybridization of Au 5d and O 2p states | Explains electronic origin of stability | researchgate.net |

| Au Oxidation State | Bader Charge Analysis | +3 | Confirms expected valence state | hpstar.ac.cnntnu.no |

Reactivity and Reaction Mechanisms of Oxo Oxoauriooxy Gold and Gold Oxo Species

Fundamental Reactivity of Gold-Oxygen Bonds

The gold-oxygen (Au-O) bond is characterized by its high reactivity, making gold(I) and gold(III) hydroxo, oxo, and alkoxo complexes valuable intermediates in various chemical processes. researchgate.net The reactivity is influenced by several factors, including the gold oxidation state, coordination geometry, and the nature of supporting ligands. researchgate.netrsc.org In gold(III) complexes, the Au-O linkage is relatively weak. researchgate.net For instance, in dimeric μ-oxo gold(III) complexes, the Au-O-Au angle indicates a lack of significant π-bonding contributions, which contrasts with earlier transition metals where M-O-M angles can approach 180° due to partial double-bond character. rsc.org

On metallic gold surfaces, atomic oxygen is an exceptionally reactive species. rsc.orgrsc.org Theoretical and experimental studies have established that atomic oxygen bound in 3-fold coordination sites on metallic gold is particularly active for a variety of oxidation reactions. rsc.orgrsc.org This high reactivity is a primary origin of gold's surprising catalytic activity in oxidation processes. rsc.org The bonding between oxygen and the gold substrate can be ionic, involving charge transfer to the oxygen atoms, with the degree of ionicity depending on the oxygen coverage. rsc.org

Oxygen Transfer Reactions Involving Gold-Oxo Complexes

A defining characteristic of metal-oxo complexes is their ability to participate in oxygen atom transfer (OAT) reactions. numberanalytics.combenthamscience.com Gold-oxo species are no exception and have demonstrated potential in transferring oxygen atoms to various substrates. researchgate.netrsc.org Preliminary studies with gold(III) oxo complexes indicated their capability for OAT. researchgate.net

This reactivity has been demonstrated experimentally. For example, μ-oxo gold(III) complexes react stoichiometrically with triphenylphosphine (B44618) (PPh₃) to yield triphenylphosphine oxide (OPPh₃), a classic example of an oxygen transfer reaction. rsc.org Similarly, studies on atomic gold anions have shown that species like AuO⁻ and AuO₃⁻ can promote the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). nih.gov The mechanism is proposed to involve the formation of a complex where CO binds to the oxygen atom, followed by rearrangement and release of CO₂. nih.gov

Table 1: Examples of Oxygen Atom Transfer from Gold-Oxo Species

| Gold-Oxo Species | Substrate | Product(s) | Reference(s) |

|---|---|---|---|

| [Au₂(bipyᴿ)₂(μ-O)₂][PF₆]₂ | PPh₃ | OPPh₃, [Au(PPh₃)₂][PF₆], bipyᴿ | rsc.org |

Interconversion between Gold(III) Hydroxides and Peroxides

The relationships between different gold-oxygen species are crucial, as their interconversion can be part of a larger catalytic cycle. A direct connection has been established between gold(III) hydroxides, hydroperoxides, and peroxides. rsc.orgnih.gov Gold(III) hydroxides serve as effective starting materials for the synthesis of gold(III) peroxide complexes. core.ac.uk

The reaction of a pincer-supported gold(III) hydroxide (B78521) with hydrogen peroxide (H₂O₂) leads to the formation of a gold(III) hydroperoxide complex. rsc.org This hydroperoxide species is somewhat delicate and can condense with another molecule of the starting hydroxide to yield a dimeric gold(III) peroxide, eliminating water in the process. rsc.org This dehydration is reversible. rsc.org Furthermore, stirring a gold(III) hydroxide in a dry solvent can also lead to a dehydration reaction, forming a μ-oxo dimer. rsc.org These transformations establish a clear pathway: Au-OH → Au-OOH → Au-OO-Au, all linked through oxygen-transfer events. rsc.orgnih.gov

Scheme 1: Interconversion Pathways of Gold(III) Oxygen Species

(C^N^C)AuOH + H₂O₂ ⇌ (C^N^C)AuOOH + H₂O rsc.org

(C^N^C)AuOOH + (C^N^C)AuOH ⇌ (C^N^C)Au-OO-Au(C^N^C) + H₂O rsc.org

2 (C^N^C)AuOH ⇌ (C^N^C)Au-O-Au(C^N^C) + H₂O rsc.org

Activation of Small Molecules by Gold-Oxo Centers

Gold-oxo species play a significant role in the activation of small, often unreactive, molecules, which is fundamental to many catalytic processes.

Role in Hydrogen (H₂) Activation

While metallic gold is generally considered inert, gold nanoparticles can catalyze the activation of H₂. polimi.it Hydrogenation reactions on metal surfaces often proceed via the Horiuti–Polanyi mechanism, which involves the homolytic splitting of an adsorbed H₂ molecule. polimi.it Another pathway is heterolytic dissociation, where a proton is transferred to a support or substrate, forming a metal hydride. polimi.it

Gold-oxo species are directly implicated in pathways that generate gold hydrides, which are key intermediates in hydrogenation. nih.govuea.ac.uk A remarkable reaction sequence shows that gold(III) hydroxides can be converted into gold(III) hydrides via successive oxygen transfer reactions. nih.govcore.ac.uk This establishes a direct link, Au-OH → Au-H, demonstrating that gold-oxygen compounds can participate in reactions relevant to a complete water-splitting or hydrogenation cycle. nih.gov This reactivity pattern is unique among metals and highlights the unusual chemistry of gold. nih.gov

Interaction with Molecular Oxygen (O₂)

The interaction of molecular oxygen with gold is highly dependent on the nature of the gold species. Bulk metallic gold is famously resistant to oxidation by O₂ at any temperature. wikipedia.org However, the situation is different for gold nanoclusters. researchgate.netgatech.edu The interaction of O₂ with anionic and neutral gold clusters has been studied extensively using both theoretical and experimental methods. researchgate.netmpg.dempg.de

These studies reveal that O₂ can adsorb molecularly to small gold clusters. researchgate.netgatech.edu This binding involves a charge transfer from the gold cluster to the oxygen molecule, resulting in the activation of the O-O bond and the formation of a superoxo-like (O₂⁻) species. researchgate.netgatech.edumpg.de The strength of this interaction and the degree of O₂ activation are sensitive to the size and charge state of the gold cluster. researchgate.netgatech.edu For anionic clusters, those with an even number of gold atoms tend to bind O₂ more strongly. researchgate.net For neutral clusters, odd-sized clusters readily activate O₂, a process enabled by charge separation to form an ion-pair complex [Au⁺][O₂⁻]. mpg.de In some cases, for larger clusters, dissociative adsorption is favored over molecular adsorption. researchgate.netgatech.edu

Reactivity Towards Unsaturated Organic Substrates (e.g., Alkenes)

The reaction of gold-oxo complexes with unsaturated organic molecules like alkenes is of great interest for developing new oxidation catalysis. rsc.org The reaction of dimeric μ-oxo gold(III) complexes with various alkenes, such as styrene, ethylene, and norbornene, has been investigated. rsc.orgnih.govnih.gov

Interestingly, instead of the expected oxygen atom transfer to form epoxides or other oxidation products, these reactions led to the formation of unprecedented cationic gold(I) alkene complexes. rsc.orgnih.govrsc.orgunimi.it In this process, the gold(III)-oxo complex is reduced to a gold(I) species that coordinates the alkene. The reaction is not always quantitative, and its efficiency can be influenced by the presence of water and the specific substituents on the bipyridine ligands of the starting complex. rsc.org Structural analysis of the resulting gold-alkene adducts shows a significant lengthening of the C=C bond, indicating substantial π-back-donation from the gold(I) center to the alkene, which contributes to the stability of the complex. unimi.it

Table 2: Reactivity of Gold(III) Oxo Complexes with Alkenes

| Gold(III) Oxo Complex | Alkene Substrate | Major Product Type | Reference(s) |

|---|---|---|---|

| [Au₂(bipyᴿ)₂(μ-O)₂][PF₆]₂ | Styrene | Cationic Au(I)-alkene complex | rsc.orgnih.gov |

| [Au₂(bipyᴿ)₂(μ-O)₂][PF₆]₂ | α-Methylstyrene | Cationic Au(I)-alkene complex | rsc.org |

| [Au₂(bipyᴿ)₂(μ-O)₂][PF₆]₂ | Ethylene | Cationic Au(I)-alkene complex | rsc.org |

Catalytic Applications and Mechanistic Insights (Non-Biomedical)

The catalytic prowess of gold-oxo species, particularly in the form of atomically dispersed clusters, has garnered significant attention for various non-biomedical applications. These species exhibit unique reactivity in oxidation and dehydrogenation reactions, driven by the distinct electronic and geometric structures of single gold atoms stabilized by oxygen.

Atomically dispersed gold-oxo clusters, whether deposited on a support material or used in their unsupported form, have demonstrated remarkable catalytic activity. osti.govresearchgate.net These catalysts, often prepared in alkaline solutions, feature single gold atoms as the active sites. researchgate.netnih.gov The inorganometallic mononuclear gold complexes formed in these solutions are robust and can be impregnated onto supports or used as a crystalline powder after drying, without losing their fundamental structure. researchgate.netnih.gov

The key to their catalytic function lies in the creation of numerous single-site gold species anchored by oxygen bonds (Au-Oₓ). researchgate.net This atomic dispersion maximizes the efficiency of the precious metal, ensuring that a high percentage of gold atoms are available to participate in the catalytic process. researchgate.net Research has shown that even as a dried powder, unsupported single-atom gold oxo-clusters are catalytically active. researchgate.netresearchgate.net

A significant application of gold-oxo clusters is the heterogeneous self-coupling of methanol (B129727) to produce methyl formate (B1220265) and hydrogen. researchgate.netnih.gov This reaction is of industrial importance and is a crucial step in the steam reforming of methanol. nih.gov Single-atom [Au₁-Oₓ]⁻ clusters have been shown to catalyze this reaction with 100% selectivity at temperatures below 180 °C. researchgate.netnih.gov

The catalytic cycle involves the coupling of two methanol molecules on the gold-oxo cluster. researchgate.net Studies using both supported (e.g., on TiO₂) and unsupported gold-oxo clusters have confirmed their efficacy in this transformation. osti.govresearchgate.net The reaction rates and turnover frequencies (TOF) have been measured, highlighting the stability and activity of these single-atom catalysts over multiple cycles. researchgate.net For instance, a 1.0 wt% Au₁-Oₓ-Na₉-(OH)y/TiO₂ catalyst demonstrated stable performance in steady-state cyclic tests at 170 °C. researchgate.net

Table 1: Catalytic Performance of Gold-Oxo Clusters in Methanol Self-Coupling This table is interactive. Click on the headers to sort the data.

| Catalyst | Support | Gold Loading (wt%) | Reaction Temperature (°C) | Selectivity to Methyl Formate (%) | Reference |

|---|---|---|---|---|---|

| Au₁-Oₓ-Na₉-(OH)y | TiO₂ | 1.0 | < 180 | 100 | researchgate.netnih.gov |

| Au₁-Oₓ-Na₉-(OH)y | None | - | < 180 | 100 | researchgate.net |

| Au/TiO₂ (DP) | TiO₂ | 4.8 | 30-170 | Not specified | researchgate.net |

The catalytic activity of gold-oxo clusters extends beyond methanol coupling. They are effective in various oxidation reactions, a property attributed to their ability to activate O-O bonds in molecular oxygen. researchgate.net The small size of these gold clusters is a critical factor in their remarkable catalytic activity and selectivity. researchgate.net

Supported gold catalysts have been investigated for the liquid-phase oxidation of complex organic molecules like betulin (B1666924). researchgate.net The nature of the support and the size of the gold nanoparticles significantly influence the catalyst's performance in terms of activity and selectivity towards different oxidation products. researchgate.net For instance, in betulin oxidation, different supports lead to varying selectivities for betulone, betulonic aldehyde, and betulinic aldehyde. researchgate.net

Furthermore, single atoms of gold have been found to be more effective than nanoparticles in activating the lattice oxygen of supports like CeO₂, which is crucial for alcohol oxidation. acs.org

Gold(III) hydride complexes have long been proposed as key intermediates in a variety of gold-catalyzed reactions, including hydrogenations, hydrosilylations, and oxidative coupling reactions. core.ac.uk Experimental evidence for these transient species has been historically scarce but has grown in recent years. core.ac.ukacs.org

The reactivity of a gold-hydride bond is influenced by the ligands attached to the gold center. nih.gov For example, the presence of strong electron-donating substituents trans to the hydride can significantly increase the reactivity of the Au-H bond, facilitating processes like β-hydride elimination from gold(III) alkyls. nih.gov While these highly reactive gold hydride intermediates have been postulated in catalytic cycles, their direct observation remains a challenge. nih.gov

Thermally stable gold(III) hydrides have been synthesized and characterized, providing a platform to study their fundamental reactivity. researchgate.net These stable complexes can undergo reactions such as regioselective insertions with allenes, demonstrating the plausibility of their involvement in more complex catalytic transformations. researchgate.net Their detection in reactions like the water-gas shift reaction further supports their role as viable catalytic intermediates. nih.gov

The support material plays a crucial role in the catalytic activity of gold-oxo clusters, influencing the size, shape, and electronic state of the gold species. researchgate.netwikipedia.org The interaction between the gold clusters and the support can significantly enhance catalytic performance. wikipedia.org

Different metal oxide supports such as TiO₂, Fe₂O₃, CeO₂, and ZnO have been shown to be effective for various gold-catalyzed reactions. acs.orgwikipedia.org The choice of support can affect the morphology of the gold nanoparticles; for example, TiO₂ tends to promote the formation of round particles, while ZnO favors faceted particles. wikipedia.org This is significant because different morphologies expose different types of active sites. wikipedia.org

The support can also directly participate in the reaction mechanism. For instance, in CO oxidation, the oxygen vacancies on the surface of reducible metal oxide supports are key to activating molecular oxygen. acs.org Furthermore, the acidic or basic sites on the support surface can aid in steps like the deprotonation of alcohols. acs.org The modification of a support, such as doping ZnO with ZrO₂, can improve the dispersion and stability of the active gold sites.

For single-atom gold-oxo catalysts prepared in alkaline solutions, it has been observed that the support has an "indirect" effect. researchgate.net Similar catalytic activity is observed on supports as diverse as TiO₂, L-zeolites, and mesoporous silica (B1680970) (MCM-41), suggesting that the fundamental catalytic unit is the inorganometallic mononuclear gold complex itself. researchgate.net

In the context of methanol self-coupling over gold-oxo clusters, the formation of formate (HCOO) species on the cluster has been identified. osti.gov Ab initio molecular dynamics (AIMD) calculations suggest that the formation of a formate spectator on the cluster is a step in the formation of the working active site. osti.gov The structure of the gold-oxo cluster can evolve under reaction conditions, becoming more open and thus more prone to binding reaction intermediates. osti.gov

Methanol Self-Coupling and Dehydrogenation to Methyl Formate

Influence of Support Materials and Interfaces on Catalytic Activity

Stability and Decomposition Pathways under Reaction Conditions

The stability of gold(III) oxide, also referred to as oxo(oxoauriooxy)gold, is a critical factor in its synthesis, storage, and application, particularly in catalysis. The compound is known to be thermally unstable, and its decomposition is significantly influenced by a variety of factors including temperature, crystallinity, hydration level, particle size, and the nature of the support material.

Gold(III) oxide (Au₂O₃) is generally characterized as a red-brown to dark brown solid. vulcanchem.comwikipedia.org It is considered thermally unstable and can decompose upon heating. Some reports even suggest it can decompose into gold and oxygen at room temperature, highlighting its inherent instability and the need for specific preparation and handling conditions. The primary decomposition pathway for gold(III) oxide involves its reduction to metallic gold and the release of oxygen gas. vulcanchem.com

Thermal Decomposition

The thermal decomposition of Au₂O₃ is its most well-documented characteristic. The reported decomposition temperature varies, typically falling within the range of 160°C to 298°C. vulcanchem.comwikipedia.org Anhydrous auric oxide is described as a black powder that decomposes upon heating. 911metallurgist.com The process yields elemental gold and oxygen, a property that is utilized in applications requiring a source of pure gold. vulcanchem.com

Studies have investigated the kinetics of this decomposition. For crystalline Au₂O₃, a heating rate analysis of temperature-programmed decomposition provided an activation energy for oxygen evolution of 204 kJ/mol. desy.de For a commercial, less ordered sample of "Au₂O₃" containing hydrate (B1144303) molecules, the activation energy was found to be lower, at 165 kJ/mol. desy.de This suggests that crystallinity plays a significant role in the kinetic barrier to decomposition.

| Form of Gold(III) Oxide | Decomposition Temperature (T50%) | Activation Energy (Ea) for O₂ Evolution |

|---|---|---|

| Strongly Hydrated (Electrochemical) | ~425 K | Not specified |

| Amorphous (Commercial) | ~560 K | 165 kJ/mol |

| Crystalline | ~610 K | 204 kJ/mol |

This interactive table summarizes the temperature of 50% decomposition (T₅₀%) and activation energy for different forms of gold(III) oxide based on research findings. desy.de

Influence of Hydration and Crystallinity

The stability of gold-oxo species is strongly dependent on their structure and hydration state. Research comparing crystalline Au₂O₃ with disordered, hydrated gold(III) oxides/hydroxides reveals that order and hydration significantly impact thermal stability. desy.de Crystalline Au₂O₃ is more stable than its amorphous and hydrated counterparts. desy.de

The temperature at which 50% of the compound decomposes (T₅₀%) increases with the degree of order and decreases with hydration. For instance, strongly hydrated gold(III) oxide generated electrochemically has a T₅₀% of approximately 425 K, while the T₅₀% for amorphous and crystalline gold(III) oxide are about 560 K and 610 K, respectively. desy.de This indicates that low order and high hydration levels decrease the activation energy required for oxygen evolution, likely due to the absence of the lattice energy that must be overcome in a crystalline sample. desy.de It has been noted that some hydrate water and hydroxide groups can remain stable up to the temperature where oxygen evolution begins. desy.de

Particle Size and Support Effects

In the realm of nanotechnology, where gold nanoparticles are used in catalysis, the stability of gold oxides is also influenced by particle size and the supporting material. Studies on gold nanoparticles deposited on reducible (TiO₂) and non-reducible (SiO₂) supports have shown that the stability of the gold oxide formed on these particles is not uniform. ucf.edu

The presence of a reducible TiO₂ support leads to lower gold oxide stability compared to an inert SiO₂ support. ucf.edu This is possibly due to a decomposition process mediated by oxygen vacancies on the titania surface. ucf.edu The decomposition is also size-dependent. On SiO₂, heating to 550 K leads to a near-complete reduction of small (~1.5 nm) nanoparticles, while larger clusters (~5 nm) are only partially reduced. ucf.edu On TiO₂, near-complete reduction of small nanoparticles occurs at a much lower temperature of 300 K. ucf.edu Furthermore, on the Au/SiO₂ system, the Au₂O₃ shell on smaller nanoparticles showed slightly higher thermal stability at lower temperatures compared to larger nanoparticles. ucf.edu

Stability of Gold-Oxo Species in Solution

In aqueous solutions, the stability of gold oxides is pH-dependent. Two distinct, pH-dependent active oxides have been identified: an α-oxide, which is preferentially formed in acidic solutions, and a β-oxide, identified as Au(OH)₃, which is favored in alkaline solutions. acs.org The Pourbaix diagram for gold indicates that stable gold(III) oxide can be formed by the reaction: 2Au + 3H₂O → Au₂O₃ + 6H⁺ + 6e⁻. acs.org The different structures and formation conditions of these oxides imply different stabilities and decomposition pathways under electrochemical reaction conditions. acs.org

In the context of catalysis, postulated α-oxo gold carbene intermediates are highly electrophilic and reactive. acs.org Their stability can be tempered by using specific ligands, which can form tricoordinated gold carbene species, modulating their reactivity and preventing immediate decomposition. acs.orgnih.gov

Advanced Applications and Potential Contributions Excluding Biomedical

Catalytic Systems for Sustainable Chemical Transformations

The field of catalysis has seen a paradigm shift with the discovery that gold, traditionally considered chemically inert, exhibits remarkable catalytic activity when prepared as nanoparticles or supported on metal oxides. worldscientific.comdtu.dk Gold(III) oxide, in particular, has emerged as a practical and efficient catalyst for various organic transformations, contributing to the principles of green and sustainable chemistry. organic-chemistry.orgrsc.org

Research has demonstrated that Au₂O₃ is a stable and highly effective catalyst for the selective cycloisomerization of γ-acetylenic carboxylic acids, producing γ-alkylidene-γ-butyrolactones with high chemo-, regio-, and stereoselectivity. organic-chemistry.org This method is noted for being more environmentally friendly compared to traditional gold catalysts that may be sensitive to moisture or toxic. organic-chemistry.org Gold catalysts supported on metal oxides like titania (TiO₂), hematite (B75146) (α-Fe₂O₃), and ceria (CeO₂) are also highly active for low-temperature carbon monoxide (CO) oxidation, a critical reaction for pollution control. dtu.dkwikipedia.org The activity of these catalysts is strongly dependent on the size of the gold nanoparticles, with smaller particles (2 to 5 nm) showing the highest efficacy. dtu.dkwikipedia.org

Furthermore, gold-based catalysts are pivotal in the transition toward a circular economy. A recent innovative approach involves recovering gold from electronic waste and converting it into a catalyst for the conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemical products. msesupplies.com Single-atom gold oxo-clusters have also been shown to effectively catalyze the self-coupling of methanol (B129727) to produce methyl formate (B1220265) and hydrogen, a key process in the production of green chemicals. researchgate.net

| Catalytic Reaction | Catalyst System | Key Research Finding | Reference |

|---|---|---|---|

| Cycloisomerization of γ-acetylenic carboxylic acids | Au₂O₃ | Achieves nearly quantitative conversion to lactones with high selectivity, outperforming other catalysts like PtCl₂ and HgO. organic-chemistry.org | organic-chemistry.org |

| CO Oxidation | Gold nanoparticles on metal oxide supports (e.g., TiO₂, Fe₂O₃) | Highly active at low temperatures, with activity dependent on nanoparticle size (2-5 nm) and the nature of the oxide support. wikipedia.org | wikipedia.org |

| Methanol Self-Coupling | Single-atom gold oxo-clusters on TiO₂ | Directs the reaction to produce methyl formate and hydrogen with 100% selectivity below 180 °C. researchgate.net | researchgate.net |

| CO₂ Conversion | Gold recovered from e-waste | Catalyzes the carboxylation of terminal alkynes, turning waste and CO₂ into useful organic materials. msesupplies.com | msesupplies.com |

| Selective Hydrogenation | Gold nanoparticles | Exhibits unique chemoselectivity in the hydrogenation of various functional groups compared to traditional Pt, Pd, and Ru catalysts. rsc.org | rsc.org |

Precursors for Advanced Materials Science

Gold(III) oxide is a valuable precursor material for creating sophisticated gold-based nanomaterials and thin films, which are integral to numerous advanced technologies. cymitquimica.com Its use allows for precise control over the synthesis of these materials, influencing their final properties and applications.

Fabrication of Gold Nanomaterials and Thin Films

Au₂O₃ is utilized as a key starting material for the synthesis of gold nanoparticles (AuNPs) and thin films. cymitquimica.com A significant advantage is its role in the halogen-free synthesis of AuNPs, providing a cleaner production route. pubcompare.ai The fabrication of thin films for electronic and optical applications often employs high-purity gold oxide powder in processes such as Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD), and Atomic Layer Deposition (ALD). americanelements.comacs.org

In ALD, for instance, an oxygen plasma process can convert a gas-phase gold precursor into a film of gold metal, with gold oxide acting as a key intermediate. acs.org Similarly, gold-containing films can be produced by dissolving gold(III) hydroxide (B78521) (a hydrated form of the oxide) in glacial acetic acid and heating the resulting solution. google.com These fabrication methods allow for the creation of device-ready materials with highly ordered one-, two-, or three-dimensional arrays of gold nanoparticles, suitable for applications in catalysis and light management. lbl.gov The properties of the resulting films, such as electrical conductivity, can be influenced by the substrate material, with gold films on glass showing better conductivity than those on oxide base layers. diva-portal.org

Role in Energy-Related Technologies (e.g., Oxygen Generation Systems)

Gold-based materials, often derived from oxide precursors, play a crucial role in the development of sustainable energy technologies. goldindustrygroup.com.au Certain perovskite structured oxides are noted for their application in the cathodes of solid oxide fuel cells and in oxygen generation systems due to their ionic conductivity. americanelements.comamericanelements.com While this is a property of a class of oxides, gold oxide is explored within this context. americanelements.com

In the realm of clean energy, gold-on-titanium oxide systems have been investigated for their ability to facilitate hydrogen spillover, a phenomenon relevant to developing more efficient hydrogen storage technologies. psu.edu Nanoparticles of gold coated with titanium oxide have also been shown to enhance the production of hydrogen from water using visible and infrared light, which can then be used for solar energy storage. incompliancemag.com Furthermore, gold-metal oxide heterostructures are being studied for the electrochemical valorization of biomass, which is an emerging clean energy technology for converting biomass into value-added chemicals. rsc.org

| Fabrication Method | Resulting Material | Application Area | Reference |

|---|---|---|---|

| Halogen-free chemical synthesis | Gold Nanoparticles (AuNPs) | Catalysis, materials science. pubcompare.ai | pubcompare.ai |

| PVD/CVD | Gold Thin Films | Electronics, sputtering targets. americanelements.com | americanelements.com |

| Atomic Layer Deposition (ALD) | Gold Thin Films | Nanofeatures, electronics. acs.org | acs.org |

| Coating on Titanium Oxide | Au-TiO₂ Nanocomposites | Hydrogen production for solar energy storage. incompliancemag.com | incompliancemag.com |

| Deposition on Metal Oxides | Gold-Metal Oxide Heterojunctions | Electrochemical biomass valorization. rsc.org | rsc.org |

Development of Novel Photoluminescent Materials

The unique electronic properties of gold compounds make them promising candidates for the development of new photoluminescent materials. These materials have potential applications in areas such as chemical sensors and advanced light-emitting devices. wipo.intosaka-u.ac.jp Research has shown that certain gold(III) complexes can exhibit both photoluminescence and electroluminescence, making them suitable for use as emitters in organic light-emitting devices (OLEDs). wipo.int These compounds are thermally stable, allowing them to be deposited by vacuum processes to create devices with high brightness and efficiency. wipo.int

While much of the pioneering work has focused on gold(I) complexes, the principles underlying their luminescent behavior inform the broader potential of gold-based materials. osaka-u.ac.jprsc.orgresearchgate.net For example, researchers have synthesized highly emissive gold(I) compounds that exhibit reversible changes in their emission color in response to external stimuli like heat or mechanical grinding. osaka-u.ac.jp This behavior, known as mechanochromism and thermochromism, is linked to changes in the coordination geometry around the gold ions. osaka-u.ac.jp Such stimulus-responsive materials could be used to create innovative luminous paints and sensors for detecting volatile organic compounds or oxygen. osaka-u.ac.jpresearchgate.netncat.edu The exploration of gold(III) compounds, including oxides as precursors or components, continues to be an active area of research for creating the next generation of photoluminescent materials. wipo.int

Future Directions and Emerging Research Avenues in Oxo Oxoauriooxy Gold Chemistry

Exploration of Novel Synthetic Routes for Precisely Controlled Gold-Oxo Structures

The catalytic performance of gold-based materials is intrinsically linked to their physical and chemical properties, such as particle size, shape, and surface structure. Consequently, a major thrust in future research is the development of synthetic methods that offer precise control over the architecture of gold-oxo structures, from nanoparticles to single-atom clusters.

Current research has moved beyond traditional methods like the Turkevich method, which produces modestly monodisperse spherical gold nanoparticles, towards more sophisticated approaches. hielscher.com Future explorations will likely focus on refining and expanding upon these newer strategies. For instance, sonochemical routes, which utilize ultrasound to promote the chemical reaction, have shown promise for the controlled synthesis of gold nanoparticles with various shapes, including nanospheres, nanorods, and nanobelts. hielscher.com This method's simplicity, speed, and use of non-toxic chemicals under mild conditions make it an attractive option for scalable and environmentally friendly production. hielscher.com

Another promising direction is the use of polymeric stabilizers and capping ligands to dictate the size of gold nanoparticles in the 1-4 nm range. acs.org In these methods, the particle size can be precisely controlled by the ratio of the gold precursor to the capping ligand. acs.org The ability to synthesize near-monodisperse gold nanoparticles is crucial for establishing clear structure-activity relationships.

Furthermore, the facile one-pot synthesis of single-atom gold-oxo clusters in alkaline solutions represents a significant advancement. nih.govresearchgate.net These mononuclear gold complexes are robust and can be supported on various materials, offering a way to maximize atom efficiency and investigate the catalytic activity of isolated gold sites. nih.govresearchgate.net Future work will likely focus on expanding the library of these single-atom catalysts and tailoring the support material to fine-tune their reactivity.

| Synthetic Method | Key Features | Potential Future Developments |

| Sonochemical Synthesis | Rapid, simple, uses non-toxic reagents, allows for shape control (nanospheres, nanorods). hielscher.com | Optimization for large-scale industrial production, finer control over complex morphologies. |

| Polymeric Stabilizers | Precise size control in the 1-4 nm range by varying the Au:ligand ratio. acs.org | Development of new functionalized polymers for enhanced stability and catalytic activity. |

| One-Pot Single-Atom Cluster Synthesis | Creates robust, mononuclear gold-oxo complexes, maximizing atom efficiency. nih.govresearchgate.net | Expansion to different support materials, tuning of the oxo-ligand environment. |

| Deposition-Precipitation | Enables the deposition of gold nanoparticles on a wide range of metal oxide supports. acs.org | Enhanced control over nanoparticle-support interface for improved catalytic performance. |

Development of Advanced In Situ Characterization Techniques for Reactive Intermediates

A fundamental challenge in catalysis is understanding the nature of the active species and the reaction mechanisms at a molecular level. Gold-oxo chemistry is no exception, with many reactive intermediates being transient and difficult to observe. The future of this field heavily relies on the development and application of advanced in situ and operando characterization techniques, which allow for the study of catalysts under actual reaction conditions.

Operando spectroscopy, where the catalytic performance is measured simultaneously with spectroscopic characterization, is a powerful tool. nih.gov Techniques such as X-ray absorption spectroscopy (XAS), near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), and infrared (IR) spectroscopy are crucial for monitoring the evolution of the catalyst's active state. nih.gov For example, operando IR spectroscopy combined with DFT calculations has been used to identify isolated Au⁺ centers as the active sites in gold/ceria catalysts for CO oxidation. tu-darmstadt.de Similarly, operando Raman spectroscopy with isotope labeling has shed light on the role of surface and bulk oxygen species in the water-gas shift reaction over Au/CeO₂ catalysts. csic.es

Future research will likely see the increased application of spatially-resolved techniques like photoemission electron microscopy (PEEM) to visualize catalyst heterogeneity and identify active sites on the nanoscale. nih.gov The combination of operando UV-vis spectroscopy to monitor the surface plasmon resonance (SPR) of gold nanoparticles can provide real-time information on particle size and stability during reactions. rsc.org Advanced in situ techniques are also crucial for observing the dynamic processes of crystal growth and sintering of gold nanoparticles on support materials, which is vital for designing more stable catalysts. acs.org

| Characterization Technique | Information Gained | Future Research Focus |

| Operando IR Spectroscopy | Identification of active sites and adsorbed species (e.g., Au⁺-CO). tu-darmstadt.de | Higher spatial and temporal resolution to track fast reaction dynamics. |

| Operando Raman Spectroscopy | Elucidation of the role of support oxygen and hydroxyl groups. csic.es | Application to a wider range of gold-oxo catalyzed reactions. |

| Operando XAS/XPS | Determination of the oxidation state and coordination environment of gold. nih.gov | Combining with other techniques for a more comprehensive picture of the catalyst structure. |

| In Situ UV-vis Spectroscopy (SPR) | Real-time monitoring of nanoparticle size and stability. rsc.org | Development of more robust models to correlate SPR with catalytic activity. |

| In Situ Electron Microscopy | Visualization of nanoparticle growth, coalescence, and sintering. acs.org | Correlating atomic-scale structural changes with catalytic performance. |